![molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1](/img/structure/B2360749.png)
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is C18H21NO4. The structure of this compound would include a methyl group attached to the ester functional group, a furylcarbonyl group, an amino group, and an isopropylphenyl group.Chemical Reactions Analysis
Esters, including Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .科学的研究の応用
Asymmetric Synthesis
Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has been used in asymmetric synthesis processes. An efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using the hydrolytic kinetic resolution method, showcasing the compound's role in producing chiral intermediates (Narsaiah & Kumar, 2011).
Stereoselective Synthesis
The compound has significance in stereoselective synthesis, particularly in the creation of key starting materials for various drugs. For example, its use in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrates its utility in producing specific stereochemical configurations in pharmaceutical compounds (Zhong et al., 1999).
Characterization of Taste Compounds
This chemical has also been involved in the characterization of taste compounds. A study involving thermal treatment of aqueous solutions containing primary amino acids used a compound similar to methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate to identify key compounds responsible for intense bitter tastes in the Maillard reaction products (Frank, Ottinger & Hofmann, 2001).
Catalysis in Organic Reactions
The compound has been utilized in catalytic reactions, such as in the Friedel-Crafts reaction of 2-alkylfurans with 3-substituted allylic alcohols. This highlights its role in facilitating specific types of chemical reactions, contributing to the development of diverse organic compounds (Algarra et al., 1995).
Investigation of Melanoidin-type Colorants
The compound has been involved in the study of melanoidin-type colorants generated from the Maillard reaction. The identification of colored substructures in melanoidins showcases the compound's relevance in understanding the chemistry behind food coloring and flavoring (Hofmann, 1998).
Anti-Malarial Agents Development
In the search for novel anti-malarial agents, derivatives of this compound have been studied. The acyl residue in the compound's structure has been found crucial for its effectiveness against Plasmodium falciparum, a parasite causing malaria (Wiesner et al., 2003).
Biochemical Interactions
The compound has been used to study biochemical interactions, such as DNA binding. The investigation of derivatives of this compound and their interactions with DNA is essential in understanding how drugs can target genetic material (Arshad et al., 2017).
Biocatalysis
It has played a role in biocatalysis, particularly in the synthesis of pharmaceutical intermediates. The study of biocatalytic processes using this compound contributes to developing more efficient and environmentally friendly production methods for important drugs (Li et al., 2013).
作用機序
Mode of Action
It’s possible that it interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ conformation and activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other furylcarbonyl compounds, it might be involved in pathways related to cellular signaling, metabolism, or protein synthesis .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
It’s possible that it could influence cell signaling, gene expression, or metabolic processes, depending on its targets and mode of action .
特性
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFNWGNGXBIKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
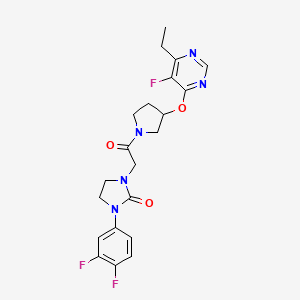
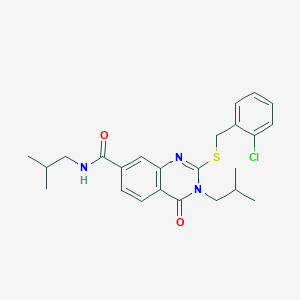
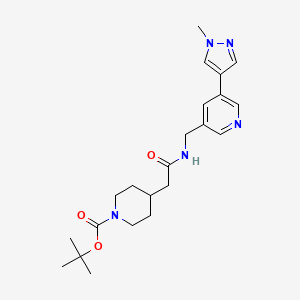
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)


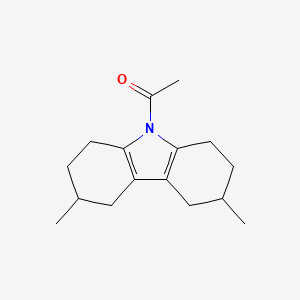
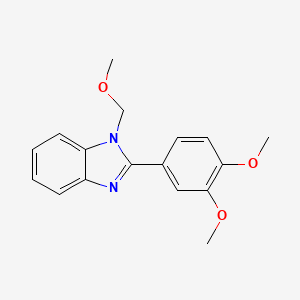
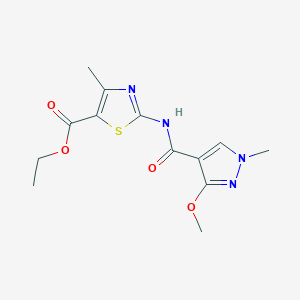
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)